Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride
Description
Properties
IUPAC Name |
1-bicyclo[2.2.1]heptanylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-6-8-3-1-7(5-8)2-4-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQTKRMYUJOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69095-07-4 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69095-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Amination: Norbornene undergoes a hydroamination reaction with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperatures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The bicyclic structure allows for specific binding interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- Ring Strain and Rigidity: The bicyclo[2.2.1]heptane core (norbornane) imposes significant ring strain, enhancing binding selectivity compared to bicyclo[4.1.0] (norbornene) derivatives .
- Pharmacological Relevance : Mecamylamine HCl, a structurally complex derivative, demonstrates the role of bicyclo[2.2.1]heptane in clinically validated neuropharmacological agents .
Table 2: Comparative Pharmacological Profiles
Key Insights :
- The target compound’s rigid structure optimizes receptor binding, but its hydrochloride salt form may limit oral bioavailability due to high polarity .
- Mecamylamine HCl exemplifies clinical translation of bicyclo[2.2.1]heptane derivatives, though its branched amine structure introduces distinct pharmacokinetics .
Biological Activity
Overview
Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride is a bicyclic amine with the molecular formula C₈H₁₆ClN. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities. Its mechanism of action primarily involves interactions with specific molecular targets such as receptors and enzymes, making it a candidate for therapeutic applications.
The biological activity of this compound is largely attributed to its ability to modulate the activity of various receptors and enzymes. The compound can act as either an agonist or antagonist, influencing critical biochemical pathways within the body. The bicyclic structure facilitates specific binding interactions, which are essential for its biological effects .
Neurotransmitter Analog
Research indicates that this compound may serve as a neurotransmitter analog, interacting with neurotransmitter receptors to modulate synaptic transmission . This property suggests potential applications in treating neurological disorders.
Anticancer Properties
A notable study explored the compound's effects on cancer cell lines, particularly focusing on its ability to inhibit cell migration in pancreatic cancer cells (CFPAC1). The compound demonstrated a significant reduction in cell migration rates, indicating its potential as an anti-cancer agent .
Table 1: In Vitro Effects on CFPAC1 Cell Line
| Treatment Concentration (μM) | Migration Inhibition Rate (%) |
|---|---|
| 10 | 20.2 |
| 25 | Not specified |
| 50 | Not specified |
| 100 | Not specified |
Study on CXCR2 Antagonism
In a study focusing on the antagonistic effects of bicyclo[2.2.1]heptane derivatives on chemokine receptors, a compound derived from this bicyclic structure exhibited potent CXCR2 antagonistic activity (IC50 = 48 nM) and demonstrated selectivity over CXCR1 . This highlights the therapeutic potential of this compound in cancer treatment strategies targeting chemokine receptors.
Stability and Pharmacokinetics
Further research assessed the stability of this compound in simulated intestinal and gastric fluids, revealing high stability rates (>99%) in plasma but variable stability in liver microsomes . Such pharmacokinetic profiles are crucial for evaluating the druggability of compounds intended for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
